molecular formula C17H17NO3 B13951358 Phenacyl 3-(dimethylamino)benzoate CAS No. 55153-17-8

Phenacyl 3-(dimethylamino)benzoate

Cat. No.: B13951358
CAS No.: 55153-17-8
M. Wt: 283.32 g/mol
InChI Key: QVQZYNUIIKYFEE-UHFFFAOYSA-N
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Description

Phenacyl 3-(dimethylamino)benzoate is an ester derivative of benzoic acid featuring a phenacyl group (C₆H₅COCH₂–) and a dimethylamino (–N(CH₃)₂) substituent at the meta position of the benzene ring. This compound is structurally characterized by its ester linkage and electron-donating dimethylamino group, which influence its reactivity, conformational behavior, and intermolecular interactions.

Properties

CAS No.

55153-17-8

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

phenacyl 3-(dimethylamino)benzoate

InChI

InChI=1S/C17H17NO3/c1-18(2)15-10-6-9-14(11-15)17(20)21-12-16(19)13-7-4-3-5-8-13/h3-11H,12H2,1-2H3

InChI Key

QVQZYNUIIKYFEE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenacyl 3-(dimethylamino)benzoate typically involves the esterification of 3-(dimethylamino)benzoic acid with phenacyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen bromide formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Phenacyl 3-(dimethylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The phenacyl group can be oxidized to form corresponding ketones.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of phenacyl ketones.

    Reduction: Formation of phenacyl alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Phenacyl 3-(dimethylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenacyl 3-(dimethylamino)benzoate involves its interaction with specific molecular targets. The phenacyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The dimethylamino group can enhance the compound’s binding affinity through electrostatic interactions and hydrogen bonding.

Comparison with Similar Compounds

Positional Isomerism: Meta vs. Para Substitution

The position of the dimethylamino group on the benzoate ring significantly impacts molecular properties. For example:

  • Phenyl 3-(dimethylamino)benzoate (meta-substituted) and phenyl 4-(dimethylamino)benzoate (para-substituted) exhibit distinct structural and electronic profiles due to differences in resonance and steric effects.

Table 1: Key Properties of Positional Isomers

Property Phenyl 3-(dimethylamino)benzoate Phenyl 4-(dimethylamino)benzoate
CAS RN 929109-50-2 15024-12-1
Commercial Availability >95.0% purity (Kanto Reagents) >95.0% purity (Kanto Reagents)
Structural Symmetry Lower (meta) Higher (para)
Substituent Effects: Adamantyl vs. Phenacyl Groups

Replacing the phenacyl group with bulky adamantyl moieties alters conformational flexibility and crystal packing:

  • Adamantyl-based esters adopt a synclinal conformation (C13—O1—C12—C11 torsion angles: 69.7°–86.12°) and exhibit lower structural occupancy (mostly <63%) due to reduced π…π interactions. In contrast, phenacyl benzoates display broader structural occupancy (63–69%) and variable conformations (periplanar or mixed) .
  • The adamantyl group restricts packing patterns, favoring isostructural arrangements, whereas phenacyl derivatives enable diverse intermolecular interactions .

Table 2: Structural Comparison of Adamantyl vs. Phenacyl Esters

Parameter Adamantyl-Based Esters Phenacyl Benzoates
Conformation Synclinal Periplanar, synclinal, or mixed
Structural Occupancy 55–63% (mostly) 63–69%
Intermolecular Interactions Weak C–H…π Stronger π…π, C–H…π
Reactivity and Physical Properties
  • Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity than 2-(dimethylamino)ethyl methacrylate in resin formulations, achieving superior degrees of conversion (DC) and physical properties (e.g., tensile strength) .

Table 4: Reactivity in Resin Systems

Co-Initiator Degree of Conversion Physical Properties
Ethyl 4-(dimethylamino)benzoate High Excellent
2-(Dimethylamino)ethyl methacrylate Moderate Improved with DPI additive

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